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Compound of Interest

Compound Name: Sulfo-Cy3-Methyltetrazine

Cat. No.: B12280861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-Cy3-Methyltetrazine is a water-soluble, bright, and photostable fluorescent dye

belonging to the cyanine family. It is functionalized with a methyltetrazine moiety, enabling its

use in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder

cycloaddition with a trans-cyclooctene (TCO) group. This highly efficient and specific "click

chemistry" reaction occurs rapidly under physiological conditions without the need for a copper

catalyst, making it an ideal tool for labeling biomolecules in living systems.

In flow cytometry, Sulfo-Cy3-Methyltetrazine allows for the sensitive and specific detection of

cells or proteins that have been pre-labeled with a TCO group. This two-step labeling strategy

offers several advantages over traditional direct antibody conjugation, including the potential for

signal amplification and the ability to label molecules in a site-specific manner. These

application notes provide detailed protocols for the use of Sulfo-Cy3-Methyltetrazine in flow

cytometry, from antibody conjugation to cell labeling and data analysis.

Spectral Properties of Sulfo-Cy3
The spectral characteristics of Sulfo-Cy3 make it compatible with standard flow cytometry laser

lines and filter sets.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12280861?utm_src=pdf-interest
https://www.benchchem.com/product/b12280861?utm_src=pdf-body
https://www.benchchem.com/product/b12280861?utm_src=pdf-body
https://www.benchchem.com/product/b12280861?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12280861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Wavelength (nm)

Excitation Maximum ~554 nm

Emission Maximum ~568 nm

Key Applications in Flow Cytometry
Detection of TCO-labeled cell surface proteins: Quantify the expression of specific cell

surface markers.

Tracking of protein internalization: Monitor the trafficking of cell surface receptors upon

ligand binding.

Analysis of cellular proliferation: Detect newly synthesized DNA by incorporating TCO-

modified nucleosides.

Multiplexed analysis: Combine with other fluorophores for multi-parameter flow cytometry.

Experimental Protocols
Protocol 1: Preparation of a TCO-Modified Antibody
This protocol describes the modification of a primary antibody with a trans-cyclooctene (TCO)

group using a TCO-NHS ester. This TCO-modified antibody can then be used to bind to a

specific cellular target, which is subsequently detected with Sulfo-Cy3-Methyltetrazine.

Materials:

Primary antibody of interest (purified, carrier-free)

TCO-PEG4-NHS Ester

Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.0-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Spin desalting columns (40K MWCO)

Microcentrifuge tubes

Procedure:

Antibody Preparation:

Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains

Tris or glycine, it must be buffer-exchanged into PBS.

Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

TCO-NHS Ester Preparation:

Shortly before use, dissolve the TCO-PEG4-NHS Ester in anhydrous DMSO to a

concentration of 10 mM.

Conjugation Reaction:

Add a 10-fold molar excess of the 10 mM TCO-PEG4-NHS Ester solution to the antibody

solution.

Incubate for 1-2 hours at room temperature with gentle mixing, protected from light.

Quenching the Reaction:

Add Quenching Buffer to a final concentration of 50-100 mM.

Incubate for 15 minutes at room temperature.

Purification of the TCO-Modified Antibody:

Equilibrate a spin desalting column according to the manufacturer's instructions with 1X

PBS.

Apply the quenched reaction mixture to the column.

Centrifuge to collect the purified TCO-modified antibody.
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Determine the concentration of the purified antibody using a spectrophotometer at 280

nm.

The TCO-modified antibody is now ready for use in cell labeling experiments or can be

stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Labeling of Cells with TCO-Modified
Antibody and Sulfo-Cy3-Methyltetrazine
This protocol details the labeling of a target cell surface protein using a two-step approach: first

with a TCO-modified primary antibody, followed by detection with Sulfo-Cy3-Methyltetrazine.

Materials:

Cells of interest

TCO-modified primary antibody (from Protocol 1)

Sulfo-Cy3-Methyltetrazine

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Microcentrifuge tubes or 96-well plates

Procedure:

Cell Preparation:

Harvest cells and wash them once with Flow Cytometry Staining Buffer.

Resuspend the cells to a concentration of 1 x 10^7 cells/mL in Flow Cytometry Staining

Buffer.

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into microcentrifuge tubes or wells of

a 96-well plate.

Primary Antibody Staining:
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Add the TCO-modified primary antibody to the cells at the predetermined optimal

concentration.

Incubate for 30 minutes at 4°C, protected from light.

Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g

for 5 minutes between washes.

Sulfo-Cy3-Methyltetrazine Labeling:

Prepare a 1 mM stock solution of Sulfo-Cy3-Methyltetrazine in DMSO.

Dilute the Sulfo-Cy3-Methyltetrazine stock solution in Flow Cytometry Staining Buffer to

a final working concentration of 5-20 µM.

Resuspend the cell pellet in 100 µL of the diluted Sulfo-Cy3-Methyltetrazine solution.

Incubate for 30-60 minutes at room temperature, protected from light.

Final Washes and Resuspension:

Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for

analysis.

Protocol 3: Flow Cytometry Data Acquisition and
Analysis
Instrumentation:

A flow cytometer equipped with a laser capable of exciting Sulfo-Cy3 (e.g., a 561 nm yellow-

green laser).

Appropriate emission filters for detecting Sulfo-Cy3 fluorescence (e.g., a 585/42 nm

bandpass filter).

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12280861?utm_src=pdf-body
https://www.benchchem.com/product/b12280861?utm_src=pdf-body
https://www.benchchem.com/product/b12280861?utm_src=pdf-body
https://www.benchchem.com/product/b12280861?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12280861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrument Setup:

Set up the flow cytometer with the appropriate laser and filter configuration for Sulfo-Cy3

detection.

Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to

visualize the cell population of interest.

Use single-stained compensation controls if performing multi-color analysis.

Data Acquisition:

Acquire data for the following samples:

Unstained Cells: To determine the level of autofluorescence.

Cells stained with TCO-modified antibody only (no Sulfo-Cy3-Methyltetrazine): As a

negative control.

Cells stained with Sulfo-Cy3-Methyltetrazine only (no TCO-modified antibody): As

another negative control.

Fully Stained Cells: Your experimental sample.

Collect a sufficient number of events (e.g., 10,000-50,000 events) for each sample.

Data Analysis:

Gate on the cell population of interest based on FSC and SSC to exclude debris and dead

cells.

Create a histogram of the Sulfo-Cy3 fluorescence intensity for the gated population.

Set a positive gate based on the negative control samples.

Quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) of the

positive population.
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Data Presentation
The following tables present illustrative data from a hypothetical experiment to quantify the

expression of a cell surface receptor (e.g., EGFR) on a cancer cell line using the protocols

described above.

Table 1: Flow Cytometry Gating and Population Statistics

Sample Gating Strategy
Percentage of Parent
Population (%)

Unstained Control Live Cells -> Singlets 95.2

EGFR-TCO Ab + Sulfo-Cy3-

Methyltetrazine

Live Cells -> Singlets ->

EGFR-Positive
85.7

Isotype-TCO Ab + Sulfo-Cy3-

Methyltetrazine

Live Cells -> Singlets ->

Isotype-Positive
2.1

Table 2: Quantitative Analysis of EGFR Expression

Sample
Mean Fluorescence Intensity (MFI) of
Positive Population

EGFR-TCO Ab + Sulfo-Cy3-Methyltetrazine 1.5 x 10^5

Isotype-TCO Ab + Sulfo-Cy3-Methyltetrazine 8.7 x 10^2

Note: The data presented in these tables are for illustrative purposes only and may not be

representative of actual experimental results.

Mandatory Visualizations
Experimental Workflow
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To cite this document: BenchChem. [Application Notes and Protocols for Sulfo-Cy3-
Methyltetrazine in Flow Cytometry Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12280861#using-sulfo-cy3-methyltetrazine-in-flow-
cytometry-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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